NVS-PAK1-1 is a potent allosteric inhibitor specifically designed to target the p21-activated kinase 1 (PAK1). It exhibits a remarkable selectivity for PAK1 over its closely related isoform, PAK2, with an inhibitory concentration (IC50) of 5 nM for dephosphorylated PAK1 and 6 nM for phosphorylated PAK1 . This compound is characterized by a dibenzodiazepine scaffold, which is relatively uncommon among kinase inhibitors. Its binding mechanism involves interaction with a pocket formed in the DFG-out conformation of PAK1, which is distinct from the traditional ATP-binding site .
NVS-PAK1-1 operates primarily through competitive inhibition, indirectly competing with ATP binding due to its unique binding conformation. The compound has been shown to inhibit the autophosphorylation of PAK1 at serine 144 and also affects downstream signaling pathways by inhibiting phosphorylation of MEK1 at serine 289 . The chemical structure of NVS-PAK1-1 is given by the formula C23H25ClF3N5O, with a molecular weight of approximately 479.93 g/mol .
NVS-PAK1-1 has demonstrated significant biological activity in various preclinical models. In studies involving pancreatic cancer cell lines, it effectively inhibits PAK1 autophosphorylation and downstream signaling pathways, contributing to reduced cell proliferation and tumor growth . Additionally, its selective inhibition of PAK1 over PAK2 suggests potential therapeutic benefits in conditions where PAK1 is implicated as an oncogenic driver, such as in certain types of tumors .
The synthesis of NVS-PAK1-1 involves multiple steps that typically include:
NVS-PAK1-1 is primarily utilized in research settings to study the role of PAK1 in various biological processes and diseases. Its applications include:
Interaction studies have confirmed that NVS-PAK1-1 selectively binds to PAK1 without significantly affecting other kinases. It has been profiled against a panel of 442 kinases, demonstrating exquisite selectivity with minimal off-target effects . This specificity allows for more targeted therapeutic strategies while reducing potential side effects associated with broader kinase inhibition.
Several compounds share structural or functional similarities with NVS-PAK1-1. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Selectivity | IC50 (nM) | Unique Features |
---|---|---|---|---|
NVS-PAC2 | Allosteric Inhibitor | Moderate for PAK2 | 270 (dephosphorylated) | Less selective than NVS-PAK1-1 |
FRAX-1036 | Pan Group A Inhibitor | Non-selective | Varies | Targets both PAK1 and PAK2 |
BJG-05-039 | Bivalent Degrader | High for PAK1 | <5 | Combines NVS-PAK1-1 with lenalidomide for degradation |
GNE-495 | ATP Competitive Inhibitor | Moderate | ~50 | Traditional ATP-binding site inhibitor |
The uniqueness of NVS-PAK1-1 lies in its allosteric inhibition mechanism and its exceptional selectivity for PAK1 over other kinases, making it a valuable tool in cancer research targeting specific signaling pathways associated with tumorigenesis.